molecular formula C16H18N2O3 B1364054 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine CAS No. 355381-67-8

2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine

Cat. No. B1364054
M. Wt: 286.33 g/mol
InChI Key: WNHOPEFFCPHEDN-UHFFFAOYSA-N
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Description

“2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine” is an organic compound that contains several functional groups. It has a methoxy group (-OCH3), which is an ether, attached to a phenyl ring. It also has a nitro group (-NO2), which is a strong electron-withdrawing group, attached to another phenyl ring. The two phenyl rings are connected by an ethanamine (-NHCH2CH2-) bridge.



Synthesis Analysis

The synthesis of this compound would likely involve the reaction of a suitable amine with a benzyl halide to form the ethanamine bridge. The methoxy and nitro groups could be introduced onto the phenyl rings through electrophilic aromatic substitution reactions.



Molecular Structure Analysis

The presence of the methoxy and nitro groups on the phenyl rings would have a significant effect on the electronic structure of the molecule. The methoxy group is an electron-donating group, while the nitro group is a strong electron-withdrawing group. This could lead to interesting electronic properties.



Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the amine group could be acylated to form an amide. The nitro group could be reduced to an amine. The methoxy group could undergo demethylation under acidic conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro, methoxy, and amine groups would likely make this compound more soluble in polar solvents compared to nonpolar solvents.


Safety And Hazards

As with any chemical, handling “2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties.


Future Directions

Future research on this compound could involve studying its reactivity, investigating its potential uses, and determining its physical and chemical properties in more detail.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experiments would need to be conducted. Always consult with a qualified chemist or use a trusted chemical database when working with new compounds.


properties

IUPAC Name

2-(3-methoxyphenyl)-N-[(4-nitrophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-21-16-4-2-3-13(11-16)9-10-17-12-14-5-7-15(8-6-14)18(19)20/h2-8,11,17H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHOPEFFCPHEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386134
Record name 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine

CAS RN

355381-67-8
Record name 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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